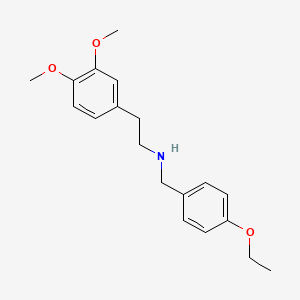![molecular formula C16H22ClNO5 B5229293 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5229293.png)
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate is a chemical compound that has been extensively studied for various scientific research applications. This compound is a pyrrolidine derivative that has been synthesized using different methods and has been shown to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate is not fully understood, but it is believed to involve the modulation of different neurotransmitter systems in the brain. This compound has been shown to have an affinity for different receptors, including dopamine, serotonin, and norepinephrine receptors, which are all involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate has been shown to have significant biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which are associated with improved mood and cognitive function. It has also been shown to have potential therapeutic effects in various neurological disorders, including depression, anxiety, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate in lab experiments include its ability to modulate different neurotransmitter systems in the brain, its potential therapeutic effects in various neurological disorders, and its availability for research purposes. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many future directions for the study of 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate. One direction is to further investigate its mechanism of action and its potential therapeutic effects in various neurological disorders. Another direction is to explore its potential use as a tool for studying the role of different neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the safety and toxicity of this compound and its potential for clinical use.
In conclusion, 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate is a chemical compound that has significant scientific research applications. Its ability to modulate different neurotransmitter systems in the brain and its potential therapeutic effects in various neurological disorders make it an important tool for studying the brain and developing new treatments for neurological disorders. Further research is needed to fully understand its mechanism of action and its potential for clinical use.
Méthodes De Synthèse
The synthesis of 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate can be achieved using different methods. One of the most common methods involves the reaction of 4-chloro-2-methylphenol with 3-chloropropylamine in the presence of a base to form the intermediate compound, which is then reacted with pyrrolidine in the presence of oxalic acid to form the final product. Other methods involve the use of different starting materials and reagents, but the overall reaction mechanism remains the same.
Applications De Recherche Scientifique
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate has been extensively studied for various scientific research applications. One of the most significant applications is in the field of neuroscience, where this compound has been shown to have a significant effect on the central nervous system. It has been used to study the role of different neurotransmitters and receptors in the brain and has been shown to have potential therapeutic effects in various neurological disorders.
Propriétés
IUPAC Name |
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.C2H2O4/c1-12-11-13(15)5-6-14(12)17-10-4-9-16-7-2-3-8-16;3-1(4)2(5)6/h5-6,11H,2-4,7-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANXJFQGEGVYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5229215.png)
![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid](/img/structure/B5229220.png)

![2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5229234.png)

![2-(1-adamantyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5229268.png)
![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5229276.png)
![5-{3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5229283.png)
![1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5229284.png)
![diethyl 3-methyl-5-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5229301.png)

![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B5229314.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5229319.png)
![{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5229327.png)